Product packaging for Nitric acid, cerium(3+) magnesium salt(Cat. No.:CAS No. 17968-09-1)

Nitric acid, cerium(3+) magnesium salt

Cat. No.: B108440
CAS No.: 17968-09-1
M. Wt: 226.43 g/mol
InChI Key: JXRQAIYMZJXBGN-UHFFFAOYSA-N
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Description

Nitric acid, cerium(3+) magnesium salt is an inorganic compound with the CAS number 17968-09-1 and a molecular formula of Ce₂H₄₈Mg₃N₁₂O₆₀ . As a mixed rare-earth and alkali earth metal salt, it is of significant interest in specialized research fields, particularly separation science and the study of cerium's behavior in complex systems. Cerium compounds have a well-documented history of antimicrobial properties. Cerium nitrate, for instance, is a key component in clinical burn treatment creams, where its ability to mimic and replace calcium in biological processes is a presumed major mechanism of its beneficial action . Furthermore, research into the extraction and separation of cerium(III) from nitrate media is a critical area of study, especially given the increasing demand for this abundant rare-earth element and the need to manage its environmental presence due to its toxicity at high concentrations . This specific cerium-magnesium double salt provides a valuable model system for researchers developing and optimizing separation processes, such as solvent extraction, to recover cerium from aqueous solutions or to purify it from other rare earth elements . Its defined composition makes it a crucial standard and starting material in these investigative contexts. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ce2H48Mg3N12O60 B108440 Nitric acid, cerium(3+) magnesium salt CAS No. 17968-09-1

Properties

IUPAC Name

magnesium;cerium(3+);nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.Mg.NO3/c;;2-1(3)4/q+3;+2;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRQAIYMZJXBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[Mg+2].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeMgNO3+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17968-09-1
Record name Nitric acid, cerium(3+) magnesium salt
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Synthetic Methodologies and Crystallization Science of Nitric Acid, Cerium 3+ Magnesium Salt

Solution-Based Synthesis Routes

Solution-based synthesis represents a primary and straightforward approach for producing nitric acid, cerium(3+) magnesium salt. This method leverages the high solubility of nitrate (B79036) salts in aqueous solutions. The fundamental process involves the dissolution of stoichiometric quantities of cerium(III) nitrate and a magnesium salt, typically magnesium nitrate, in a suitable solvent, most commonly deionized water.

The resulting homogenous solution contains solvated Ce³⁺, Mg²⁺, and NO₃⁻ ions. Crystallization of the double salt is then induced by carefully altering the solution's conditions to achieve supersaturation. Common techniques to achieve this include:

Solvent Evaporation: Gradually removing the solvent at a controlled temperature increases the concentration of the dissolved salts, leading to nucleation and crystal growth.

Cooling Crystallization: As the solubility of many salts decreases with temperature, slowly cooling a saturated solution can induce crystallization.

Antisolvent Addition: Introducing a second solvent in which the cerium magnesium nitrate salt is insoluble can trigger its precipitation from the initial solution.

The purity and crystalline quality of the final product are highly dependent on the purity of the starting materials and the precise control over the rate of crystallization.

Modified Co-precipitation Techniques

Co-precipitation is a versatile technique used to synthesize finely dispersed, homogeneous materials from a solution containing multiple metal ions. researchgate.net In the context of cerium magnesium nitrate, this method is typically modified to first produce an intermediate mixed precursor, which is then converted to the final nitrate salt.

The process begins with a mixed aqueous solution of soluble cerium and magnesium precursors, such as cerium(III) nitrate and magnesium nitrate hexahydrate. researchgate.netauspublishers.com.au A precipitating agent is then introduced to the solution under controlled conditions to induce the simultaneous precipitation of both cerium and magnesium species. Common precipitants include sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide, which lead to the formation of mixed cerium and magnesium hydroxides. auspublishers.com.aunih.gov

Key parameters that can be modified to control the precursor's properties include:

pH of the solution: The pH dramatically affects the precipitation process and the nature of the hydroxide species formed. nih.gov

Rate of addition of the precipitant: Slow, dropwise addition helps ensure homogeneity and control over particle size. auspublishers.com.au

Temperature: Reaction temperature can influence the morphology and crystallinity of the precipitate. nih.gov

Stirring rate: Vigorous stirring ensures a uniform distribution of the precipitating agent and promotes the formation of a homogeneous precursor. nih.gov

Once the co-precipitation is complete, the resulting mixed-metal hydroxide precipitate is filtered, washed thoroughly to remove unwanted ions, and dried. This intermediate is then dissolved in a stoichiometric amount of nitric acid. This step converts the mixed hydroxides into the desired this compound in solution, from which the solid salt can be obtained through controlled crystallization as described in the solution-based routes.

Table 1: Key Parameters in Modified Co-precipitation Synthesis
ParameterInfluence on Synthesis OutcomeTypical Control Strategy
pHAffects the completeness of precipitation and can influence the oxidation state of cerium. nih.govControlled addition of a base (e.g., NaOH, NH₄OH) while monitoring with a pH meter. nih.gov
TemperatureInfluences particle morphology (e.g., cubic vs. hexagonal) and crystallinity. nih.govPerforming the reaction in a temperature-controlled water bath. nih.gov
Precipitating AgentDetermines the nature of the intermediate precipitate (e.g., hydroxide, carbonate).Selection of agents like sodium hydroxide or ammonium hydroxide for hydroxide precipitation. researchgate.netauspublishers.com.au
Stirring RateEnsures homogeneity of the reaction mixture and affects particle size distribution. nih.govUse of a magnetic stirrer at a constant, controlled speed. nih.gov

Crystallization Kinetics and Control

Crystallization kinetics, encompassing both nucleation and crystal growth, is a critical aspect of synthesizing cerium magnesium nitrate with desired properties. rsc.org While specific kinetic data for this double salt is not extensively detailed, studies on related cerium nitrate systems provide significant insights. For instance, the crystallization of cerium oxide nanoparticles from cerium(IV) ammonium nitrate solutions demonstrates that the process can be monitored through changes in UV-visible absorption spectra. rsc.orgresearchgate.net

The transformation from amorphous precursor particles into a crystalline phase can be observed over time. rsc.orgresearchgate.net This process is sensitive to several factors:

Solvent: The choice of solvent can have a profound impact on crystallization rates. Studies on cerium oxide formation have shown that nanocrystals form approximately an order of magnitude more slowly in heavy water (D₂O) compared to light water (H₂O). rsc.orgresearchgate.net This large kinetic isotope effect suggests that proton transfer is a rate-determining step in the conversion of hydroxy bridges to oxo bridges within the crystal structure. rsc.orgresearchgate.net

Concentration: The level of supersaturation is the driving force for crystallization. Controlling the concentration of cerium and magnesium nitrates in the solution is essential for managing the rates of nucleation and growth.

Temperature: Temperature affects both the solubility of the salt and the kinetic rates of nucleation and growth. A well-defined temperature profile is crucial for achieving uniform crystal size.

By carefully controlling these parameters, the crystallization process can be guided to produce crystals of a specific size and quality, minimizing aggregation and ensuring a stable, well-defined final product. rsc.org

Influence of Precursors on Synthesis Outcomes

The choice of starting materials, or precursors, for cerium and magnesium has a significant influence on the synthesis and the properties of the final this compound. The chemical form, purity, and reactivity of the precursors dictate the reaction conditions and can affect the physicochemical characteristics of the resulting compound, such as particle size and purity. nih.govscribd.com

For the cerium component, common precursors include cerium(III) nitrate hexahydrate and ammonium cerium(IV) nitrate. nih.govscribd.com The oxidation state of cerium in the precursor is a key factor. When starting with cerium(IV), a reducing agent may be necessary to obtain the cerium(3+) salt, complicating the synthesis. researchgate.net Using cerium(III) nitrate directly simplifies the process as the cerium is already in the correct oxidation state. researchgate.net

For the magnesium component, magnesium nitrate hexahydrate is a common and effective precursor due to its high solubility and compatibility with the nitrate-based system. auspublishers.com.auirjmets.com The presence of magnesium ions (Mg²⁺) in the synthesis solution can also influence the physical characteristics of the product; for instance, in some related systems, the injection of Mg²⁺ ions into the electrolyte leads to a decrease in the average particle size. mdpi.com

Table 2: Influence of Precursor Selection on Synthesis
PrecursorKey CharacteristicsImpact on Synthesis Outcome
Cerium(III) Nitrate HexahydrateCerium is in the desired +3 oxidation state. researchgate.netAllows for direct synthesis without the need for a reduction step, simplifying the process. researchgate.net
Ammonium Cerium(IV) NitrateCerium is in the +4 oxidation state. scribd.comRequires a reduction step to form the Ce³⁺ salt, potentially introducing impurities. Can influence surface area and reducibility in catalytic applications. scribd.comresearchgate.net
Magnesium Nitrate HexahydrateHighly soluble in water, provides both Mg²⁺ and NO₃⁻ ions. auspublishers.com.auCommonly used for co-precipitation and solution-based routes. The presence of Mg²⁺ can influence final particle size. auspublishers.com.aumdpi.com
Sodium Hydroxide (as precipitant)A strong base used to precipitate metal hydroxides. auspublishers.com.auEffective for creating a mixed hydroxide precursor, but requires thorough washing to remove sodium ions. auspublishers.com.au

Structural Elucidation and Crystallography of Cerium Iii Magnesium Nitrate

Single-Crystal X-ray Diffraction Analysis of Hydrated Forms

Analysis using single-crystal X-ray diffraction has provided a definitive structural model for the hydrated form of cerium(III) magnesium nitrate (B79036), Ce₂Mg₃(NO₃)₁₂·24H₂O aip.orgsemanticscholar.orgdntb.gov.ua. These studies have successfully located all atoms, including hydrogen, allowing for a complete and accurate description of the crystal structure aip.org.

Crystals of cerium(III) magnesium nitrate hydrate (B1144303) belong to the rhombohedral crystal system aip.orgsemanticscholar.orgdntb.gov.uaaip.org. The space group has been determined to be R-3, which is centrosymmetric aip.orgsemanticscholar.orgdntb.gov.uaaip.org. The structure can be described using a hexagonal cell with dimensions a = 11.004 ± 0.006 Å and c = 34.592 ± 0.012 Å, which contains three formula units aip.orgsemanticscholar.orgdntb.gov.uaaip.org. Alternatively, it can be described by a primitive rhombohedral cell with a(r) = 13.165 ± 0.006 Å and α = 49.37° ± 0.03°, containing one formula unit aip.org.

Crystallographic Data for Cerium(III) Magnesium Nitrate Hydrate

Parameter Value
Crystal System Rhombohedral aip.orgsemanticscholar.orgdntb.gov.uaaip.org
Space Group R-3 aip.orgsemanticscholar.orgdntb.gov.uaaip.org
Hexagonal Cell 'a' 11.004 ± 0.006 Å aip.orgsemanticscholar.orgdntb.gov.uaaip.org
Hexagonal Cell 'c' 34.592 ± 0.012 Å aip.orgsemanticscholar.orgdntb.gov.uaaip.org

The precise measurement of interatomic distances through X-ray diffraction clarifies the nature of the chemical bonds within the crystal lattice. The cerium atoms are coordinated to oxygen atoms from the nitrate groups, while the magnesium atoms are coordinated to oxygen atoms from water molecules. The nitrate ions themselves exhibit characteristic nitrogen-oxygen bond lengths.

Selected Average Interatomic Distances

Bond Average Distance (Å)
Ce-O 2.64 Å aip.orgsemanticscholar.orgdntb.gov.ua
Mg-O 2.07 Å aip.orgsemanticscholar.orgdntb.gov.uaaip.org

These distances were determined after refinement by least squares methods and correction for thermal motion aip.orgsemanticscholar.orgdntb.gov.ua.

Each Cerium(III) ion in the structure is surrounded by twelve oxygen atoms aip.orgsemanticscholar.orgdntb.gov.ua. These oxygen atoms are provided by six bidentate nitrate ions aip.org. The resulting coordination polyhedron is a somewhat irregular icosahedron, a geometry that accommodates the high coordination number of the large cerium cation aip.orgsemanticscholar.orgdntb.gov.ua. The cerium atoms are located on the threefold crystallographic axis aip.orgsemanticscholar.orgdntb.gov.ua.

The Magnesium(II) ions have a distinct coordination environment. Each Mg²⁺ ion is surrounded by six water molecules, with the oxygen atoms situated at the vertices of an octahedron aip.orgsemanticscholar.orgdntb.gov.uaaip.org. The structure contains two different types of magnesium atoms. One type is located at the origin of the unit cell, while the other is positioned on the threefold axis aip.orgsemanticscholar.orgdntb.gov.uaaip.org. This octahedral coordination is a common feature for Mg²⁺ in hydrated salts nih.govnih.gov.

Polymorphism and Phase Transitions in Solid-State Cerium Magnesium Nitrate

Currently, there is limited specific information available in the cited literature regarding the existence of polymorphs or the occurrence of solid-state phase transitions for cerium(III) magnesium nitrate. While phase transitions are studied in other nitrate compounds, detailed investigations into polymorphism for this specific double salt have not been extensively reported unl.eduaps.org.

Spectroscopic Characterization of Nitric Acid, Cerium 3+ Magnesium Salt Complexes

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe of the molecular structure and bonding within the cerium magnesium nitrate (B79036) crystal lattice. The spectra are characterized by the internal vibrations of the nitrate anions and the water molecules of hydration, as well as by lower-frequency lattice modes.

The vibrational spectrum of the nitrate ion (NO₃⁻) is highly sensitive to its local environment. The free nitrate ion possesses a high degree of symmetry (D₃h point group), which dictates its fundamental vibrational modes. However, in the crystalline environment of the double nitrate, the nitrate ions are coordinated to the metal cations, leading to a reduction in symmetry. This symmetry lowering has distinct consequences on the observed IR and Raman spectra.

The primary effects observed are the splitting of degenerate vibrational modes and the activation of modes that are inactive under D₃h symmetry. Specifically, the asymmetric stretching vibration (ν₃) and the in-plane bending vibration (ν₄), which are both degenerate (E' symmetry) in the free ion, split into two components. Furthermore, the symmetric stretching vibration (ν₁), which is Raman-active but IR-inactive for the free ion, becomes active in the infrared spectrum upon coordination.

The table below summarizes the typical vibrational modes for the nitrate anion in a reduced symmetry environment, such as that found in a crystalline double nitrate salt.

Vibrational Mode Symmetry (Free Ion) Typical Frequency Range (cm⁻¹) Activity (Free Ion) Activity (Coordinated)
Symmetric Stretch (ν₁)A₁'~1050RamanRaman, IR
Out-of-Plane Bend (ν₂)A₂"~830IRRaman, IR
Asymmetric Stretch (ν₃)E'~1350-1410Raman, IRRaman, IR (Splits into two bands)
In-Plane Bend (ν₄)E'~720Raman, IRRaman, IR (Splits into two bands)

This table presents typical frequency ranges for coordinated nitrate ions; specific values depend on the cation and crystal structure.

The precise manner in which the nitrate anions coordinate to the cerium(III) and magnesium(II) cations can be inferred from the vibrational spectra. The magnitude of the splitting of the degenerate ν₃ and ν₄ modes is a particularly useful diagnostic tool. In the double nitrate structure, the nitrate ions act as ligands, and they can coordinate to the metal ions in several ways, most commonly as bidentate ligands.

A larger separation between the two components of the split ν₃ band is indicative of a stronger covalent interaction between the nitrate and the metal ion, which is characteristic of a bidentate coordination mode. Spectroscopic studies of various nitrato-complexes have established that the magnitude of this splitting provides a reliable criterion for distinguishing between different coordination environments. In the case of cerium(IV) nitrato complexes, for example, the observation of a polarized Raman band around 1538 cm⁻¹ has been used as evidence for bidentate coordination. While this is for Ce(IV), similar principles apply to Ce(III) complexes.

The hydrated form of cerium magnesium nitrate, typically containing 24 water molecules per formula unit, exhibits distinct vibrational bands associated with the water of crystallization. These bands provide insight into the hydrogen-bonding network within the crystal. The primary vibrational modes of water molecules are the symmetric (ν₁) and antisymmetric (ν₃) stretching vibrations and the H-O-H bending vibration (ν₂).

In the infrared spectra of hydrated magnesium nitrate complexes, the O-H stretching modes are typically observed in the 3600-3750 cm⁻¹ region. dicp.ac.cnnih.gov The presence of multiple, distinct bands in this region indicates that the water molecules occupy different crystallographic sites with varying hydrogen bond strengths. dicp.ac.cn In addition to the stretching and bending modes, lower-frequency librational modes (rocking, wagging, and twisting) of the water molecules can be observed, often below 1000 cm⁻¹. The positions and widths of these bands are sensitive to the strength of the hydrogen bonds formed between the water molecules and the nitrate anions.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Cerium(III) Ions

Electron Paramagnetic Resonance (EPR) is a highly specific technique for studying paramagnetic species, such as the cerium(III) ion. The Ce³⁺ ion has a 4f¹ electronic configuration, resulting in a ²F₅/₂ ground state, which makes it EPR-active at low temperatures. EPR studies on Ce³⁺ doped into the isomorphous and diamagnetic lanthanum magnesium nitrate (LMN) host crystal provide detailed information about the electronic ground state of the ion and its interaction with the local crystalline electric field.

In the LMN crystal, the Ce³⁺ ions substitute for La³⁺ ions and are subject to a crystal field of trigonal symmetry. This environment lifts the degeneracy of the ground state manifold, resulting in three Kramers doublets. At liquid helium temperatures, only the lowest-lying doublet is populated, which can be described by an effective spin S' = 1/2.

Due to the trigonal symmetry of the crystal field, the interaction of this effective spin with an external magnetic field is anisotropic. This anisotropy is described by a g-tensor with two principal values: g∥ (when the magnetic field is parallel to the trigonal axis of the crystal) and g⊥ (when the field is perpendicular to this axis). Experimental measurements on single crystals of Ce³⁺-doped LMN have determined these values precisely.

Experimental g-Factors for Ce³⁺ in La₂Mg₃(NO₃)₁₂·24H₂O
g-Factor ComponentExperimental Value
g∥0.0235 ± 0.0020
g⊥1.8264 ± 0.0010

The extreme anisotropy, with g∥ being very close to zero, is a hallmark of the Ce³⁺ ion in this specific crystal field environment and provides a stringent test for crystal field theory models.

Hyperfine structure in EPR spectra arises from the interaction between the electron spin of the paramagnetic ion and the nuclear spin of its own nucleus. However, the naturally occurring stable isotopes of cerium (¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, and ¹⁴²Ce) all have a nuclear spin of I=0. arxiv.orgresearchgate.net Consequently, the EPR spectrum of the Ce³⁺ ion itself does not exhibit any intrinsic hyperfine splitting. arxiv.orgresearchgate.net

Spin-Lattice Relaxation Investigations

Spin-lattice relaxation in cerium magnesium nitrate is a critical area of study for its application in low-temperature physics, particularly in magnetic refrigeration and thermometry. The relaxation processes describe the mechanisms by which the spin system returns to thermal equilibrium with its surroundings (the "lattice").

Dynamic susceptibility measurements on thermally isolated cerium magnesium nitrate have shown that all lattice oscillators participate in the Orbach spin-lattice relaxation process. utwente.nlpsu.edu This process is a two-phonon event where the spin transitions to a higher energy level via the absorption of a phonon, and then returns to the ground state by emitting a phonon of a different energy. The energy difference corresponds to the crystal field splitting of the Ce³⁺ ion. The relaxation rate via the Orbach process is exponentially dependent on temperature. nih.gov

T₁⁻¹ = Aν⁴T + CT⁹ + Bexp(-Δ/T)

Where:

Aν⁴T represents the direct process.

CT⁹ represents the Raman process.

Bexp(-Δ/T) represents the Orbach process.

ν is the Zeeman frequency.

T is the temperature.

A, C, and B are constants.

Δ is the energy of the first excited crystal field level.

Investigations into dilute cerous magnesium nitrate have provided specific values for these relaxation processes. aps.orgaps.org

Relaxation ProcessTemperature DependenceFrequency DependenceKey Characteristics
Direct Process Proportional to TProportional to ν⁴Dominant at very low temperatures.
Raman Process Proportional to T⁹Generally frequency independentBecomes significant at higher temperatures than the direct process.
Orbach Process Exponential: exp(-Δ/T)Dependent on Zeeman frequencyDominant at higher temperatures, involves an excited crystal field level. aps.orgaps.org

Spin-echo techniques have also been employed to measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times in Ce³⁺ doped into lanthanum magnesium nitrate. aps.org These studies found that T₁ varies exponentially with temperature, consistent with the Orbach process dominating in the measured range. aps.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for probing the electronic structure and oxidation state of cerium in its compounds. ceriumlabs.comucl.ac.uk These techniques are surface-sensitive and provide detailed information about the chemical environment of the Ce³⁺ ions in nitric acid, cerium(3+) magnesium salt.

XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. ceriumlabs.com The binding energy of these electrons is characteristic of the element and its chemical state. For cerium, the Ce 3d core level spectrum is particularly informative. chalcogen.ro The spectra for Ce³⁺ and Ce⁴⁺ are distinct due to different final state effects after photoionization. thermofisher.com

The Ce 3d spectrum is split into 3d₅/₂ and 3d₃/₂ components due to spin-orbit coupling. For Ce³⁺, each of these components is further split into two peaks, often labeled v and v' for 3d₅/₂ and u and u' for 3d₃/₂. The presence of Ce⁴⁺ introduces additional satellite peaks at higher binding energies, most notably a peak labeled u''' at approximately 917 eV, which is a clear fingerprint of the Ce⁴⁺ state. thermofisher.comresearchgate.net

Spectral FeatureApproximate Binding Energy (eV) - Ce³⁺Approximate Binding Energy (eV) - Ce⁴⁺
v ~881.5, ~885.9~882.5
v' -~888.8
v'' -~898.3
u ~899.7, ~904.2~900.9
u' -~907.3
u''' -~916.7

Note: The exact binding energies can vary slightly depending on the specific compound and instrument calibration. researchgate.netresearchgate.net

XAS, specifically at the Ce L₃-edge, provides complementary information. The absorption edge energy and the features of the X-ray Absorption Near Edge Structure (XANES) are sensitive to the oxidation state of cerium. Ce³⁺ typically shows a single peak at the absorption edge, while Ce⁴⁺ exhibits a double-peak structure.

UV-Visible Spectroscopy in Coordination Studies

UV-Visible spectroscopy is a valuable technique for studying the coordination of cerium(III) ions in solution and in solid-state complexes. The electronic transitions of the Ce³⁺ ion, which has a 4f¹ electronic configuration, give rise to characteristic absorption bands in the UV region. These transitions are from the 4f ground state to the 5d excited states.

In aqueous solutions, the UV-Vis spectrum of cerium(III) nitrate shows a maximum absorbance around 265 nm with a shoulder extending to about 350 nm. researchgate.netresearchgate.net This absorption is attributed to the 4f → 5d transitions of the Ce³⁺ ion. The position and intensity of these absorption bands are sensitive to the coordination environment of the cerium ion. Changes in the coordination number or the nature of the ligands will alter the crystal field splitting of the 5d orbitals, leading to shifts in the absorption maxima.

For instance, the coordination of different ligands to the Ce³⁺ ion can be monitored by observing the changes in the UV-Vis spectrum. The formation of complexes often results in a shift of the absorption bands and changes in their intensity. This allows for the determination of complex stoichiometry and stability constants. Studies on aqueous solutions of cerium nitrate have used spectroscopic data to investigate the formation of nitrate complexes with the cerium ion. researchgate.net

Compound/ComplexSolventAbsorption Maximum (λmax)Reference
Cerium(III) nitrateEthanolic solution265 nm researchgate.net
Cerium(III) nitrateAqueous solution~293-297 nm researchgate.net

The study of these spectroscopic characteristics is fundamental to understanding the properties of this compound and tailoring its use in various technological applications.

Theoretical and Computational Investigations of Cerium Iii Magnesium Nitrate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a fundamental approach to understanding the electronic structure of cerium(III) magnesium nitrate (B79036). The Ce³⁺ ion possesses a single 4f electron, which is largely shielded by the outer closed shells. In the free ion, the electronic state is described by the term symbol ²F₅/₂, indicating a total orbital angular momentum L=3, total spin angular momentum S=1/2, and total angular momentum J=5/2.

Theoretical studies often focus on the effects of the crystalline environment on the 4f electron. The interaction with the surrounding ligands lifts the degeneracy of the J=5/2 multiplet. Computational models can predict the energies of these resulting electronic states. For instance, in cerium compounds, the 4f bands are often located near the Fermi level, and their hybridization with spd conduction states can be significant, influencing the material's properties. aps.org The electronic structure of the nitrate and magnesium ions is generally considered to be stable and less complex, with the primary focus being on the cerium center.

Key Findings from Electronic Structure Calculations:

ParameterTheoretical Description
Ce³⁺ Ground StateThe ground state of the free Ce³⁺ ion is the ²F₅/₂ multiplet.
4f ElectronLocalized electron responsible for the magnetic and spectroscopic properties.
Influence of Crystal FieldThe crystalline environment lifts the degeneracy of the 4f energy levels.
HybridizationPotential for hybridization between the 4f orbitals of cerium and the orbitals of surrounding ligands.

Density Functional Theory (DFT) Studies on Coordination and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the coordination and bonding within cerium(III) magnesium nitrate. DFT studies can provide detailed insights into the geometry of the complex, the nature of the chemical bonds between the cerium ion and its ligands, and the distribution of electron density.

In aqueous solutions and hydrated crystals, the Ce³⁺ ion is coordinated by water molecules and potentially by nitrate ions. DFT calculations can help determine the preferred coordination number and geometry. For instance, studies on hydrated Ce³⁺ have shown that it can accommodate a high number of water molecules in its first coordination shell. Research on related systems, such as cerium(III) in perchlorate (B79767) solutions, suggests that the anions can bond as monodentate ligands to the cerium ion. researchgate.net

DFT studies on magnesium-rare earth alloys have also provided insights into the role of local elastic strains and chemical bonding in determining the arrangement of atoms. researchgate.net While not directly on the title compound, these studies highlight the importance of both steric and electronic effects in the bonding of rare earth elements. The interaction between the Ce³⁺ ion and the surrounding nitrate and water ligands is primarily electrostatic, but covalent contributions can also be elucidated through DFT calculations.

Summary of DFT Insights:

AspectFindings
Coordination Ce³⁺ is typically coordinated by multiple water molecules and potentially nitrate ions.
Bonding Nature Primarily electrostatic interaction, with some degree of covalency.
Electron Density DFT can map the electron density distribution, revealing details of the chemical bonds.
Ligand Interaction The geometry and strength of the coordination bonds influence the splitting of the 4f orbitals.

Molecular Dynamics Simulations of Solution Structures

Molecular dynamics (MD) simulations are employed to study the structure and dynamics of cerium(III) magnesium nitrate in solution. These simulations model the motion of atoms and molecules over time, providing a detailed picture of the hydration shells around the ions and the interactions between them.

For the Ce³⁺ ion in an aqueous environment, quantum mechanical charge field (QMCF) MD simulations have been used to investigate its structural and dynamical properties. researchgate.net These simulations show that the Ce³⁺ ion has a distinct hydration sphere, and the exchange of water molecules between this sphere and the bulk solution can be observed. The structure of the hydrated Ce³⁺ ion is often described as a tri-capped trigonal prism or a capped square antiprism. researchgate.net In a solution of cerium(III) magnesium nitrate, MD simulations can elucidate the extent to which nitrate ions penetrate the first hydration shell of the Ce³⁺ ion to form contact ion pairs.

Key Parameters from Molecular Dynamics Simulations:

ParameterDescriptionTypical Findings
Coordination Number The average number of water molecules in the first hydration shell of the ions.Mg²⁺: Strongly hydrated; Ce³⁺: High coordination number.
Ion-Oxygen Distance The average distance between the central ion and the oxygen atoms of the coordinating water molecules.Provides information on the size of the hydration shell.
Residence Time The average time a water molecule spends in the first hydration shell of an ion.Longer residence times indicate a more stable hydration shell.
Radial Distribution Function Describes how the density of other particles varies as a function of distance from a central particle.Reveals the structure of the hydration shells.

Modeling of Magnetic Interactions (e.g., Dipole-Dipole)

The magnetic properties of cerium(III) magnesium nitrate at low temperatures are dominated by the magnetic moments of the Ce³⁺ ions. Modeling the magnetic interactions between these ions is crucial for understanding its use as a magnetic thermometer. The primary interaction at the low temperatures where this salt is employed is the magnetic dipole-dipole interaction.

The magnetic susceptibility of cerium magnesium nitrate follows the Curie Law at higher temperatures, indicating that the magnetic ions are largely independent. calpoly.edu As the temperature is lowered, the interactions between the magnetic moments of the Ce³⁺ ions become more significant. Theoretical models can be constructed to calculate the magnetic susceptibility and heat capacity, taking into account the dipole-dipole interactions between the cerium ions. These models are essential for establishing an accurate temperature scale based on the magnetic properties of the salt. calpoly.edu

More advanced models can also consider other forms of magnetic interactions, such as exchange interactions, although these are generally much weaker than the dipolar interactions in this compound due to the large distances between the cerium ions. The modeling of these interactions is critical for interpreting experimental data from techniques such as adiabatic demagnetization.

Crystalline Electric Field Theory Applications

Crystalline Electric Field (CEF) theory is a cornerstone for understanding the magnetic and spectroscopic properties of cerium(III) magnesium nitrate. The theory treats the interaction between the 4f electron of the Ce³⁺ ion and the electrostatic field created by the surrounding ligands. This interaction, known as the crystal field, lifts the degeneracy of the free-ion J=5/2 ground state.

In cerium magnesium nitrate, the Ce³⁺ ion is situated in a site of C₃ᵥ symmetry. The CEF splits the J=5/2 multiplet into three Kramers doublets. royalsocietypublishing.org The energy levels and wavefunctions of these doublets can be determined by fitting experimental data, such as magnetic susceptibility measurements and specific heat data, to a CEF Hamiltonian. royalsocietypublishing.orgresearchgate.net

The CEF parameters, which quantify the strength of the crystal field, can be used to calculate various properties of the material. For example, the energy splitting between the ground state and the first excited doublet is a key parameter that determines the low-temperature magnetic behavior. royalsocietypublishing.org Point-charge calculations can provide initial estimates for the CEF parameters, although more sophisticated models are often required to achieve good agreement with experimental results. royalsocietypublishing.org The application of CEF theory has been highly successful in explaining the strong magnetic anisotropy observed in many cerium compounds. researchgate.netaps.org

CEF Parameters and Energy Levels for Ce³⁺ in Cerium Magnesium Nitrate:

ParameterDescription
CEF Hamiltonian A mathematical operator that describes the interaction of the 4f electron with the crystal field.
CEF Parameters (Bᵏ_q) Coefficients in the CEF Hamiltonian that are determined by fitting to experimental data.
Energy Levels The energies of the three Kramers doublets resulting from the splitting of the J=5/2 multiplet.
Wavefunctions The quantum mechanical states corresponding to each energy level, expressed as linear combinations of the

Solution and Solid State Behavior of Nitric Acid, Cerium 3+ Magnesium Salt

Aqueous Solution Chemistry and Ion Association

In aqueous solutions, cerium magnesium nitrate (B79036) dissociates into its constituent ions, which then interact strongly with the surrounding water molecules and with each other, leading to the formation of hydration shells and various types of ion pairs.

The behavior of Cerium(III) and Magnesium(II) ions in water is heavily influenced by the formation of hydration shells, which are layers of water molecules that orient themselves around the central metal ion.

Magnesium(II) Ion: The Mg²⁺ ion, due to its high charge density, is strongly hydrated. nih.gov It typically coordinates six water molecules in a stable, octahedral arrangement, forming a distinct first hydration shell. mdpi.comchemrxiv.org This primary shell is, in turn, surrounded by a less structured second hydration shell. rsc.orgresearchgate.net The dynamics of water exchange between these two shells are crucial for many chemical and biological processes. mpg.de This exchange is a relatively slow process, occurring on the microsecond to millisecond timescale, and is thought to proceed through an interchange dissociative (Id) mechanism, where a water molecule begins to leave the first shell before the incoming molecule starts to enter. mpg.deresearchhub.combiorxiv.org The strong hydration of Mg²⁺ ions makes their hydration shells structurally and dynamically more rigid compared to other ions like Ca²⁺. nih.gov

Cerium(III) Ion: The Ce³⁺ ion, being a larger lanthanide ion, typically exhibits a higher and more flexible coordination number in an aqueous environment, commonly eight or nine. Quantum mechanical simulations suggest a dynamic equilibrium between different coordination geometries, such as a tri-capped trigonal prism and a capped square antiprism. researchgate.net Like magnesium, the cerium ion also organizes water molecules into hydration shells, but the water exchange is generally faster than for the smaller, more highly charged Mg²⁺ ion. X-ray diffraction studies on aqueous cerium nitrate solutions have confirmed the ordering of ions and the presence of hydrated cations. researchgate.net

Nitrate Ion: The nitrate anion (NO₃⁻) also has its own hydration shell. However, studies using time-resolved spectroscopy and molecular dynamics simulations show that this shell is labile, with hydrogen bonds between the nitrate ion and water molecules fluctuating rapidly. uzh.chnih.gov The reorientation of the nitrate ion is associated with the breaking of these hydrogen bonds and occurs on a picosecond timescale. uzh.chnih.gov

The table below summarizes key parameters of the primary hydration shells for Mg²⁺ and Ce³⁺ ions.

IonTypical Coordination NumberGeometryPrimary Hydration Shell M-O Distance (Å)Water Exchange Dynamics
Mg²⁺ 6Octahedral~2.07 - 2.10Slow (µs - ms (B15284909) timescale)
Ce³⁺ 8 - 9Tri-capped trigonal prism / Capped square antiprism~2.5Fast

Data compiled from multiple research findings. nih.govmdpi.comrsc.orgresearchgate.net

In solutions that are not infinitely dilute, electrostatic attraction can cause cations and anions to associate into distinct chemical entities known as ion pairs. These can be broadly classified into two types:

Solvent-Shared Ion Pairs (SSIPs): The cation and anion are separated by at least one layer of solvent (water) molecules.

Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with no intervening solvent molecules.

In aqueous solutions of magnesium nitrate, both types of ion pairs are observed. In dilute solutions, solvent-shared ion pairs and free hydrated ions are the dominant species. researchgate.net As the concentration increases, there is a gradual shift towards the formation of contact ion pairs. researchgate.net This transition can be monitored using techniques like Raman spectroscopy, which detects changes in the vibrational modes of the nitrate ion as it enters the primary coordination sphere of the Mg²⁺ ion. acs.orgcityu.edu.hk Studies have shown that this transition becomes significant when the molar water-to-solute ratio (WSR) drops below a certain threshold, leading to the formation of more complex ion clusters at very high concentrations. researchgate.netacs.org Molecular dynamics simulations indicate a low tendency for Mg²⁺ to form contact ion pairs due to its strong hydration, but they can form, particularly at the solution-vapor interface. nih.govcas.cz

For cerium(III) nitrate, X-ray diffraction data suggest the formation of composite cation-anion complexes even in solution, indicating ion pairing. researchgate.net The trivalent Ce³⁺ ion has a strong tendency to form complexes with nitrate anions.

The interaction between the metal cations and nitrate anions can extend beyond simple ion pairing to form distinct coordination complexes in solution.

The Cerium(III) ion, in particular, is known to form various nitrato complexes. The existence of species such as the diaquapentanitratocerate(III) anion, [Ce(NO₃)₅(H₂O)₂]²⁻, has been identified in the solid state structures of double salts and is likely present in concentrated aqueous solutions. wikipedia.orgencyclopedia.pub In these complexes, the nitrate groups can act as bidentate ligands, where two of their oxygen atoms coordinate to the cerium ion. researchgate.net The formation of these complexes is dependent on the nitrate concentration. Studies on the competitive electron transfer reactions involving the nitrate free radical have been used to determine the formation constants for various cerium(III) nitrate complexes in solution. acs.org

For Magnesium(II), the interaction with nitrate is weaker due to its lower charge and the stability of its primary hydration shell. While contact ion pairs form, the existence of stable, well-defined magnesium-nitrato complexes in dilute aqueous solution is less common compared to cerium(III). researchgate.netcas.cz

Thermal Decomposition Pathways and Products

The thermal decomposition of hydrated cerium magnesium nitrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. While data for the specific double salt is limited, the pathway can be inferred from the behavior of the individual hydrated nitrates.

Dehydration: Cerium(III) nitrate hexahydrate, Ce(NO₃)₃·6H₂O, begins to lose its water of crystallization upon heating. It typically forms a trihydrate at around 150 °C. wikipedia.orgencyclopedia.pub Further heating leads to the formation of the anhydrous salt, which is stable over a limited temperature range before it starts to decompose. researchgate.net Similarly, magnesium nitrate hexahydrate undergoes dehydration in stages, forming lower hydrates before becoming anhydrous. nih.gov

Ce(NO₃)₃(s) → CeO₂(s) + NOx(g)

The decomposition of anhydrous magnesium nitrate occurs at higher temperatures and results in the formation of Magnesium oxide (MgO), also with the release of nitrogen oxides and oxygen. nih.gov

The thermogravimetric analysis (TGA) of the individual components suggests the following general pathway for the double salt:

CeMg(NO₃)₅·xH₂O(s) → CeMg(NO₃)₅(s) → CeO₂(s) + MgO(s) + NOx(g) + O₂(g)

The table below outlines the key thermal events for the individual components.

CompoundEventTemperature Range (°C)Products
Ce(NO₃)₃·6H₂O Dehydration~150 - 210Ce(NO₃)₃·xH₂O, Ce(NO₃)₃
Ce(NO₃)₃ Decomposition~230 - 360CeO₂, NOx
Mg(NO₃)₂·6H₂O Dehydration~90 - 350Mg(NO₃)₂·xH₂O, Mg(NO₃)₂
Mg(NO₃)₂ Decomposition~350 - 550MgO, NOx, O₂

Data compiled from multiple thermal analysis studies. wikipedia.orgresearchgate.netnih.gov

Solid-State Reactivity and Phase Transformations

In the solid state, cerium magnesium nitrate is known for its use in low-temperature physics as a magnetic refrigerant. wikipedia.org This application is based on a significant solid-state phase transformation that occurs at very low temperatures. Magnetic susceptibility measurements have shown that cerium magnesium nitrate undergoes an antiferromagnetic phase transition in the millikelvin range. aps.orgaps.org This transition is a key characteristic of the material's solid-state behavior at cryogenic temperatures.

At ambient and higher temperatures, the solid-state reactivity would primarily involve the dehydration and decomposition reactions as described in the thermal decomposition section. The stability of the crystalline structure is highly dependent on the water of hydration. Loss of this water leads to transformations in the crystal lattice, ultimately resulting in the formation of the anhydrous salt and subsequent decomposition into a mixed metal oxide solid.

Magnetic Phenomena and Cryogenic Applications of Cerium Magnesium Nitrate

Paramagnetic Properties and Anisotropy

Nitric acid, cerium(3+) magnesium salt, commonly known as Cerium Magnesium Nitrate (B79036) (CMN), is a paramagnetic salt that has been extensively studied for its magnetic properties at low temperatures. The paramagnetism in CMN arises from the magnetic moments of the cerium (Ce³⁺) ions. aps.org These ions possess an odd number of electrons, resulting in a net magnetic dipole moment. In the absence of an external magnetic field, these magnetic dipoles are randomly oriented. However, when subjected to a magnetic field, they tend to align with the field, leading to a net magnetization.

A key characteristic of the magnetic behavior of CMN is its significant magnetic anisotropy. aps.org This means that its magnetic properties are direction-dependent. The Landé g-factor, which determines the magnetic moment's response to a magnetic field, is highly anisotropic in CMN. This anisotropy is a consequence of the crystalline electric field at the location of the Ce³⁺ ions, which lifts the degeneracy of the electronic energy levels. The interaction between the Ce³⁺ ions is primarily magnetic dipole-dipole interaction. aps.org

The magnetic susceptibility of CMN follows the Curie Law to very low temperatures, which has made it a valuable tool in cryogenics. calpoly.edu The relationship between magnetic temperature (T), derived from susceptibility measurements, and the absolute temperature (T) is a crucial aspect of its application. For a spherical single crystal, it has been found that T is approximately equal to T down to about 6 millikelvin (mK). aps.org

Table 1: Magnetic Properties of Cerium Magnesium Nitrate

Property Value/Description
Paramagnetic Ion Cerium (Ce³⁺)
Primary Interaction Magnetic dipole-dipole
Magnetic Anisotropy Highly anisotropic g-factor
Curie Law Adherence Down to ~6 mK for a spherical single crystal

Low-Temperature Ordered States and Antiferromagnetism

As temperatures are lowered to the millikelvin range, the weak magnetic dipole-dipole interactions between the Ce³⁺ ions in Cerium Magnesium Nitrate become significant enough to cause a transition to a magnetically ordered state. researchgate.net Theoretical studies based on minimizing the dipole-dipole interaction energy have been conducted to understand this ordered state. researchgate.net

Experimental evidence has pointed towards an antiferromagnetic ordering in CMN at very low temperatures. calpoly.edu In an antiferromagnetic state, the magnetic moments of neighboring ions align in an antiparallel fashion, resulting in a zero net magnetization in the absence of an external magnetic field. This ordering is a collective phenomenon that occurs below a critical temperature, known as the Néel temperature.

It has been observed that antiferromagnetic ordering in the plane perpendicular to the crystalline c-axis would lead to a decrease in nuclear orientation, an observation that has been used to refine the temperature scale of CMN. calpoly.edu The transition to this ordered state is a key factor that limits the lowest temperature that can be achieved through adiabatic demagnetization of pure CMN.

Specific Heat Studies at Cryogenic Temperatures

The specific heat of Cerium Magnesium Nitrate at cryogenic temperatures has been a subject of significant experimental investigation, as it provides crucial information about the energy levels of the Ce³⁺ ions and the interactions between them. aps.orgaps.org The specific heat of a material is the amount of heat required to raise its temperature by a given amount.

At very low temperatures, the specific heat of CMN is dominated by the magnetic contribution arising from the splitting of the electronic energy levels of the Ce³⁺ ions by the crystalline electric field and the magnetic interactions. The heat capacity of a single crystal of CMN has been measured in various magnetic fields and at temperatures ranging from 0.5 to 4.2 Kelvin. researchgate.net

These studies are vital for establishing the entropy-temperature relationship of CMN, which is fundamental for its use in thermometry and magnetic refrigeration. aps.org The specific heat data allows for the calibration of CMN thermometers and provides a deeper understanding of the magnetic ordering phenomena at the lowest temperatures. aps.org

Table 2: Specific Heat of Cerium Magnesium Nitrate

Temperature Range Dominant Contribution Significance
Cryogenic Temperatures (<4.2 K) Magnetic contribution from Ce³⁺ ions Understanding energy levels and magnetic interactions
Millikelvin Range Influenced by magnetic ordering Crucial for entropy-temperature calibration

Cerium Magnesium Nitrate as a Thermometric Standard in Cryogenics

The magnetic properties of Cerium Magnesium Nitrate, particularly the adherence of its magnetic susceptibility to the Curie Law at low temperatures, have established it as a primary thermometric standard in the millikelvin temperature range. calpoly.eduaps.org A CMN thermometer measures temperature based on the temperature dependence of its magnetic susceptibility. xs4all.nl

The relationship between the magnetic temperature (T), determined from susceptibility measurements, and the thermodynamic temperature (T) has been extensively studied and calibrated. calpoly.eduaps.org For a spherical single crystal of CMN, T is very close to T down to about 6 mK. aps.org This property makes CMN an excellent secondary thermometer for calibrating other low-temperature sensors.

CMN thermometers are often constructed using a powdered sample to increase the surface area for better thermal contact. xs4all.nlaps.org However, the use of a powder introduces uncertainties due to the random orientation of the anisotropic crystals. aps.org Despite this, CMN thermometers are widely used in research for their high sensitivity and reproducibility at very low temperatures. xs4all.nlaip.org

Investigations in Magnetic Refrigeration Concepts

Cerium Magnesium Nitrate has played a pivotal role in the development and application of magnetic refrigeration, a technique used to achieve extremely low temperatures. zhileng.org.cnijsrd.com The process, known as adiabatic demagnetization, utilizes the magnetocaloric effect, where a material's temperature changes in response to a changing magnetic field. wikipedia.org

The cooling cycle involves two main steps. First, the CMN sample is magnetized isothermally at a relatively low starting temperature (typically around 1 K, achieved with liquid helium). youtube.com This process aligns the magnetic moments of the Ce³⁺ ions, decreasing the magnetic entropy of the system and releasing heat, which is removed by the surrounding liquid helium bath.

In the second step, the CMN is thermally isolated, and the magnetic field is slowly reduced to zero. youtube.com This adiabatic demagnetization causes the magnetic moments to randomize, which requires energy. This energy is drawn from the vibrational energy of the crystal lattice, leading to a significant drop in the temperature of the CMN, reaching into the millikelvin range. wikipedia.orgyoutube.com

Table 3: Adiabatic Demagnetization with Cerium Magnesium Nitrate

Step Process Effect on CMN
1 Isothermal Magnetization Alignment of Ce³⁺ magnetic moments, decrease in magnetic entropy, heat released.
2 Adiabatic Demagnetization Randomization of Ce³⁺ magnetic moments, increase in magnetic entropy, temperature decreases.

Nuclear Orientation Experiments and Spin Interactions

Cerium Magnesium Nitrate has been widely used as a host lattice in nuclear orientation experiments. aps.orgcdnsciencepub.com This technique involves aligning the spins of radioactive nuclei at very low temperatures and observing the anisotropic emission of gamma rays. aps.orgelsevierpure.com The low temperatures required for nuclear orientation are often achieved through adiabatic demagnetization of the CMN itself.

In these experiments, a small amount of a radioactive isotope is incorporated into the CMN crystal. cdnsciencepub.com The large internal magnetic fields and electric field gradients within the crystal interact with the nuclear magnetic dipole and electric quadrupole moments of the radioactive nuclei, causing them to align at low temperatures.

The study of the angular distribution of the emitted radiation provides valuable information about the nuclear properties of the radioactive isotopes, such as their spins and magnetic moments. cdnsciencepub.com Furthermore, these experiments have been instrumental in refining the understanding of the temperature scale of CMN at very low temperatures and in studying the spin interactions between the host Ce³⁺ ions and the embedded nuclei. calpoly.eduaps.orgelsevierpure.com For instance, the temperature dependence of the highly anisotropic angular distribution of gamma rays from oriented ¹³⁷ᵐCe in CMN has been used as a thermometric parameter. aps.orgelsevierpure.com

Catalytic and Advanced Materials Applications of Cerium Iii Magnesium Nitrate and Its Derivatives

Use as a Precursor for Mixed Metal Oxide Catalysts (e.g., MgO-CeO₂)

Cerium(III) magnesium nitrate (B79036) serves as a crucial starting material for the synthesis of mixed metal oxide catalysts, particularly magnesium oxide-cerium oxide (MgO-CeO₂) composites. These materials are of great interest due to their enhanced catalytic properties, which arise from the synergistic interactions between the constituent oxides.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts often involves the use of precursors that can be controllably transformed into the desired active catalytic species. Cerium(III) magnesium nitrate is an effective precursor for this purpose. The co-precipitation method, a common technique for synthesizing mixed metal oxides, frequently employs nitrate salts of the desired metals. arabjchem.org In a typical synthesis of Ce-doped MgO, an aqueous solution of magnesium nitrate and cerium nitrate is used. mahendrapublications.comrsc.orgmdpi.com The subsequent addition of a precipitating agent, such as potassium hydroxide (B78521) or sodium bicarbonate, followed by calcination at high temperatures, yields the mixed oxide material. arabjchem.orgmahendrapublications.com

The presence of cerium in the catalyst formulation is known to enhance catalytic activity and stability. research-nexus.net Cerium's ability to easily switch between its Ce³⁺ and Ce⁴⁺ oxidation states facilitates redox reactions, which are central to many catalytic processes. mdpi.comrsc.org This redox capability promotes the stabilization of the active catalyst and increases the availability of lattice oxygen, which can participate in oxidation reactions according to the Mars-van Krevelen mechanism. mdpi.com The incorporation of cerium into other metal oxide frameworks, such as those of manganese, has also been shown to improve catalytic performance due to the variable oxidation states of both metals. researchgate.net

Influence on Catalyst Morphology and Pore Structure

The use of cerium(III) magnesium nitrate as a precursor significantly influences the final morphology and pore structure of the resulting catalyst. The synthesis conditions, including the concentration of the precursor, the precipitating agent, and the calcination temperature, all play a role in determining the physical characteristics of the material. mahendrapublications.comrsc.org For instance, in the synthesis of Ce-doped MgO nanoparticles, the addition of cerium nitrate can control the particle size and morphology. mahendrapublications.commdpi.com Research has shown that doping MgO with cerium can lead to a decrease in crystallite size. mdpi.com

The morphology of the catalyst can range from irregularly stacked nanosheets forming pompom-like structures to spherical nanoparticles. mahendrapublications.comrsc.org The specific surface area and pore volume of the catalyst are also affected by the presence of cerium. While pure magnesia often exhibits a high surface area, the incorporation of cerium can lead to a decrease in both surface area and pore volume in mixed oxide catalysts. researchgate.net The thermal stability of the catalyst can also be enhanced by the presence of cerium. mahendrapublications.com

Below is a data table summarizing the influence of cerium doping on the physical properties of MgO nanoparticles.

MaterialSynthesis MethodCrystallite Size (nm)MorphologyReference
Undoped MgOWet Chemical44.70Not specified mdpi.com
Ce-doped MgOWet Chemical36.62Spherical mahendrapublications.commdpi.com
Ce-doped MgOHydrothermalNot specifiedPompom-like, composed of nanosheets rsc.org

Catalytic Activity in Specific Reactions (e.g., CO oxidation, dry reforming of methane)

Catalysts derived from cerium(III) magnesium nitrate have demonstrated significant activity in several important chemical reactions, including the oxidation of carbon monoxide (CO) and the dry reforming of methane (B114726) (DRM). acs.orgmdpi.com

CO Oxidation: Ceria-based catalysts are well-known for their effectiveness in CO oxidation. researchgate.net The presence of cerium, particularly when highly dispersed on a support like MgO, can lead to catalytic performance comparable to that of bulk ceria. acs.org The catalytic activity is attributed to the redox properties of cerium and the increased reducibility of the catalyst. acs.org Atomically dispersed cerium catalysts on MgO, prepared from Ce(III) precursors, have shown stable performance in CO oxidation over extended periods. acs.org

Dry Reforming of Methane: The dry reforming of methane (CH₄ + CO₂ → 2H₂ + 2CO) is a crucial process for converting greenhouse gases into valuable synthesis gas. mdpi.com Nickel-based catalysts are commonly used for this reaction, and the addition of cerium has been shown to enhance their activity and stability. research-nexus.netacs.org Ceria-promoted catalysts can prevent the formation of undesirable nickel aluminate phases and improve resistance to coke formation. acs.org The nanorod morphology of CeO₂ support has been found to be particularly beneficial for catalytic activity in DRM. mdpi.com The strong interaction between nickel and the ceria support, facilitated by synthesis methods using nitrate precursors, limits the sintering of nickel particles and contributes to the catalyst's stability. mdpi.com The addition of both cerium and magnesium to nickel-aluminum catalysts has been shown to result in superior activity, achieving a desirable H₂/CO ratio close to one. research-nexus.net

The following table presents data on the catalytic performance of cerium-containing catalysts in these reactions.

CatalystReactionKey FindingsReference
Atomically dispersed Ce on MgOCO OxidationPerformance similar to bulk ceria, stable time-on-stream activity. acs.org
Ni/CeO₂-NRDry Reforming of MethaneInitial CH₄ conversion of 81% and CO₂ conversion of 85%. acs.org
NiMgAl and NiCeDry Reforming of MethaneSuperior activity with an H₂/CO ratio close to one. research-nexus.net

Formation of Thin Films and Coatings (e.g., Ce-doped MgO)

Cerium(III) magnesium nitrate is also utilized in the fabrication of thin films and coatings, particularly cerium-doped magnesium oxide (Ce-doped MgO). These films are of interest for various applications, including protective coatings and biomedical implants. nih.gov A modified sol-gel method is a common technique for preparing these films, where magnesium acetylacetonate (B107027) and cerium nitrate are used as precursors. nih.gov The sol-gel route, coupled with techniques like spin-coating, allows for the deposition of uniform thin films on various substrates. nih.gov

In the context of biomedical applications, Ce-doped MgO films have been investigated for their potential to enhance the corrosion resistance of magnesium alloys used in temporary implants. nih.gov Studies have shown that a Ce-doped MgO coating can offer better protection against corrosion compared to a pure MgO coating. nih.gov Furthermore, the formation of a bone-like apatite layer on the film after immersion in simulated body fluid suggests good bioactivity. nih.gov Cerium conversion coatings, formed by immersing magnesium alloys in a cerium nitrate solution, have also been explored as an alternative to traditional chromium-based coatings for corrosion protection. scispace.comresearchgate.netntu.edu.tw These coatings typically exhibit a multi-layered structure, and their formation mechanism involves the precipitation of cerium and magnesium hydroxides. scispace.comresearchgate.netntu.edu.tw

Role in the Synthesis of Nanomaterials (e.g., CeO₂ nanoparticles)

Cerium(III) magnesium nitrate plays a significant role as a precursor in the synthesis of various nanomaterials, most notably cerium oxide (CeO₂) nanoparticles. nih.govscielo.org.mx The synthesis of CeO₂ nanoparticles can be achieved through several methods, with co-precipitation being a simple and widely used technique. scielo.org.mx In a typical co-precipitation synthesis, an aqueous solution of cerium nitrate is reacted with a precipitating agent, such as potassium carbonate or ammonium (B1175870) hydroxide, to form a precursor which is then calcined to yield CeO₂ nanoparticles. nih.govscielo.org.mx

The properties of the resulting CeO₂ nanoparticles, including their size, morphology, and surface chemistry, are highly dependent on the synthesis conditions. nih.gov Factors such as the precursor concentration, pH, temperature, and the presence of capping agents can be controlled to tailor the characteristics of the nanoparticles for specific applications. nih.govscielo.org.mx For instance, the use of cerium nitrate hexahydrate as a precursor has been shown to produce spherical nanoparticles with sizes ranging from 3 to 27 nm. nih.gov The surface of these nanoparticles often consists of both Ce⁴⁺ and Ce³⁺ species, and the ratio of these oxidation states can be influenced by the calcination temperature. nih.gov The unique redox properties of CeO₂ nanoparticles make them suitable for a wide range of applications, including as catalysts, antioxidants in biomedical applications, and in fuel cells. mdpi.comresearchgate.net

The table below summarizes various synthesis methods for CeO₂ nanoparticles using cerium nitrate as a precursor.

Synthesis MethodPrecursorPrecipitating/Other AgentsResulting Nanoparticle SizeReference
Co-precipitationCerium(III) nitrate hexahydratePotassium carbonate~20 nm scielo.org.mx
PrecipitationAqueous cerium nitrateAmmonia water3-27 nm (morphology changes with temperature) nih.gov
Hydroxide-mediatedCerium(III) nitrate hexahydrateSodium hydroxideNot specified mdpi.com
MicroemulsionNot specifiedNot specifiedSize-dependent catalytic activity nih.gov

Coordination Chemistry of Cerium Iii Magnesium Nitrate with External Ligands

Ligand Exchange Mechanisms

Ligand substitution in cerium(III) complexes generally does not follow the strict associative (A) or dissociative (D) pathways common in transition metal chemistry. Due to the labile nature of the bonds and the steric crowding around the large Ce(III) ion, an interchange mechanism is more probable, where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving in a concerted process.

The kinetics of ligand exchange are significantly influenced by the large inner-sphere reorganization energy associated with changes in the cerium coordination environment. researchgate.net This is particularly relevant in redox processes; the oxidation of Ce(III) to Ce(IV) is accompanied by a significant decrease in ionic radius (from approximately 1.14 Å to 0.97 Å for an 8-coordinate ion), which necessitates a substantial rearrangement of the coordinated ligands. researchgate.net This coordination sphere reorganization can have kinetic control over redox processes, highlighting the importance of ligand exchange dynamics. researchgate.net The rate of electron transfer in some sterically crowded Ce(III) complexes can be slow, a phenomenon attributed to this large reorganization energy. researchgate.net

Formation of Mixed-Ligand Complexes (e.g., with urea (B33335), formamide)

Cerium(III) nitrate (B79036) readily forms mixed-ligand complexes by substituting its coordinated water and/or nitrate ions with other donor ligands. Urea and formamide, with their available oxygen donor atoms, are effective ligands for lanthanides.

Urea Complexes: Studies on a series of rare-earth nitrates show the formation of crystalline complexes with urea. researchgate.netbohrium.com While specific data for cerium was not detailed in these particular studies, the behavior of its neighbors like neodymium (Nd), samarium (Sm), and erbium (Er) provides a strong model. Typically, complexes with formulas such as [Ln(H₂O)(Ur)₄(NO₃)₂]NO₃ are formed, where Ln is the lanthanide, and Ur is urea. researchgate.netbohrium.com In these structures, the Ce(III) ion is coordinated by oxygen atoms from urea molecules, water, and bidentate nitrate ions, achieving a high coordination number. researchgate.net The remaining nitrate ion acts as a counter-ion outside the coordination sphere. researchgate.netbohrium.com

Formamide Complexes: Cerium also forms complexes with formamidinate ligands, which are the deprotonated form of formamides. These complexes demonstrate the versatility of the Ce(III) coordination sphere.

Below is a table summarizing typical structural features of lanthanide-urea complexes, which are analogous to what would be expected for a cerium(III) complex.

Complex Formula ExampleCentral IonCoordination NumberCoordinating LigandsCounter-ionReference
[Sm(H₂O)(Ur)₄(NO₃)₂]NO₃Sm(III)91 H₂O, 4 Urea, 2 NO₃⁻ (bidentate)NO₃⁻ researchgate.net
[Er(H₂O)(Ur)₄(NO₃)₂]NO₃Er(III)91 H₂O, 4 Urea, 2 NO₃⁻ (bidentate)NO₃⁻ researchgate.net
[Nd(Ur)₄(NO₃)₃]Nd(III)104 Urea, 3 NO₃⁻ (bidentate)None researchgate.net

Impact of Ligand Environment on Electronic and Magnetic Properties

The ligand environment, or crystal field, around the Ce(III) ion has a profound impact on its electronic and magnetic properties, even though the 4f electron is well-shielded.

Electronic Properties: The electronic configuration of Ce(III) is [Xe] 4f¹. Unlike the forbidden f-f transitions seen in many other lanthanides, Ce(III) exhibits relatively intense absorption bands in the ultraviolet region. wikipedia.org These are due to parity-allowed 4f¹ → 5d¹ transitions. wikipedia.org The energy of the 5d orbitals is highly sensitive to the ligand environment. A stronger ligand field will cause a larger energy splitting of the 5d orbitals, shifting these absorption bands. Furthermore, the nature of the ligands can significantly alter the Ce(IV)/Ce(III) redox potential. nih.gov Electron-donating ligands tend to stabilize the Ce(IV) state, making the Ce(III) complex easier to oxidize, which is reflected in a lower redox potential. nih.govresearchgate.net This tunability is crucial for applications that utilize the redox couple of cerium. nih.govacs.org

Magnetic Properties: With one unpaired 4f electron, Ce(III) complexes are paramagnetic. acs.orgijsr.netlibretexts.org The total angular momentum of the free Ce(III) ion gives it a ²F₅/₂ ground state. acs.org In a coordination complex, the ligand field lifts the degeneracy of this ground state. This splitting, combined with the inherent spin-orbit coupling, can lead to significant magnetic anisotropy. acs.orgrsc.org If the ligand field creates a ground state with a large magnetic moment and there is a significant energy barrier to spin reversal, the complex can behave as a single-molecule magnet (SMM). rsc.org This behavior is typically observed at low temperatures and under an applied magnetic field, and its manifestation is entirely dependent on the specific geometry and nature of the coordinating ligands. acs.orgrsc.org

The table below provides examples of how the ligand environment affects the magnetic behavior of Ce(III) complexes.

Complex ExampleCoordination NumberMagnetic BehaviorKey Ligand InfluenceReference
[Ce(ntfa)₃(MeOH)₂]8Field-induced SMMβ-diketonate ligands create significant magnetic anisotropy acs.org
[Ce(ntfa)₃(bipy)₂]10Field-induced SMMPolypyridyl and β-diketonate ligands tune the coordination geometry acs.org
TBA⁺[Ce(Pc)₂]⁻8 (sandwich)Field-induced SMMπ-conjugated phthalocyaninato ligands influence the electronic state and magnetic relaxation rsc.org

Coordination with Macrocyclic Ligands (e.g., Crown Ethers)

Macrocyclic ligands like crown ethers are known for their ability to selectively bind cations based on size. rsc.orgunibo.it The large Ce(III) ion can be encapsulated within the cavity of suitable macrocycles. The coordination is primarily driven by ion-dipole interactions between the cation and the oxygen donor atoms of the ether.

Research on a cerium(III) amide complex with 18-crown-6 (B118740) revealed fascinating structural details. researchgate.net In the solid state, the crown ether adopts a rare κ²-coordination mode, meaning only two of its six oxygen atoms are bound to the cerium center. researchgate.net However, in solution, the complex is dynamic, showing exchange with free 18-crown-6 and undergoing a facile rearrangement to a more conventional κ⁶-coordination, where all six oxygen atoms bind to the metal. researchgate.net This highlights the flexibility of the Ce(III) coordination sphere and the subtle interplay of forces that dictate the final structure.

In syntheses involving larger macrocycles, such as tetra-15-crown-5-phthalocyanine, the Ce(III) precursor can be oxidized to Ce(IV) during complex formation, resulting in a stable sandwich-type complex. worldscientific.com This indicates that the macrocyclic ligand environment can stabilize the higher oxidation state of cerium. worldscientific.com

Advanced Analytical Research Techniques in Cerium Magnesium Nitrate Studies

Ion Exchange Chromatography for Rare Earth Separation

Ion exchange chromatography is a cornerstone technique for the separation of rare earth elements (REEs), which are notoriously difficult to separate due to their similar chemical properties and ionic radii. ias.ac.in The process leverages the small differences in the affinity of REE ions for an ion exchange resin.

In a typical application, a solution containing a mixture of rare earth nitrates is passed through a column packed with a cation exchange resin. The REE³⁺ ions are adsorbed onto the resin. Subsequently, a complexing agent, or eluent, such as ethylenediaminetetraacetic acid (EDTA) or methylglycine N,N-diacetate (MGDA), is passed through the column. google.commdpi.commdpi.com The eluent forms complexes with the REE ions, and the stability of these complexes varies slightly from one rare earth to another.

The sequence of elution generally follows an inverse relationship with atomic number; heavier rare earths, which form more stable complexes with the chelating agent, are eluted first, while lighter rare earths like cerium are eluted later. ias.ac.in The separation is highly dependent on factors like the type of resin, the composition and pH of the eluent, and the column's operating temperature. mdpi.commdpi.com For instance, using an ammonium (B1175870) EDTA solution at a controlled pH allows for the effective fractionation of REE mixtures. google.commdpi.com This technique is crucial for producing high-purity cerium compounds from raw materials where it is mixed with other lanthanides. ias.ac.in

Table 1: Key Parameters in Ion Exchange Separation of Rare Earths

ParameterDescriptionSignificance
Resin Type Solid stationary phase, often a sulfonic or iminodiacetic resin. google.comDetermines the binding capacity and selectivity for REE ions.
Eluent A solution containing a chelating agent (e.g., EDTA, MGDA). google.commdpi.comForms complexes with REEs, facilitating their differential migration.
pH Acidity or basicity of the eluent.Affects the stability of the REE-chelate complexes and thus the separation efficiency. mdpi.com
Temperature Operating temperature of the column.Influences the kinetics of ion exchange and complexation reactions. mdpi.com
Flow Rate The velocity of the eluent through the column. google.comImpacts the resolution and time required for the separation.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) in Concentration Analysis

Determining the precise elemental concentration of cerium and magnesium in samples is critical for quality control and research. ICP-MS and AAS are two powerful techniques for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method capable of detecting metals and non-metals at ultra-trace concentrations, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. msu.edu In this technique, a liquid sample is introduced into a high-temperature argon plasma (around 6,000–10,000 K). springernature.comanu.edu.au The intense heat of the plasma desolvates, atomizes, and ionizes the atoms from the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. anu.edu.au ICP-MS is particularly advantageous for multi-elemental analysis and can be used to quantify the concentration of both cerium and magnesium, as well as any trace impurities, in a single run. springernature.com

Atomic Absorption Spectroscopy (AAS) is another established technique for quantitative elemental analysis. analytik-jena.com The method is based on the principle that atoms in a ground state will absorb light at specific, characteristic wavelengths. analytik-jena.com A sample solution is aspirated into a flame, where it is atomized. analytik-jena.com A lamp containing the element of interest (e.g., a magnesium hollow-cathode lamp) emits light at that element's characteristic wavelength. This light passes through the atomized sample, and the amount of light absorbed is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the element in the sample. analytik-jena.com While typically analyzing one element at a time, AAS is robust, reliable, and widely used for determining magnesium concentrations in various matrices. nemi.govnemi.govnih.gov To overcome chemical interferences, a releasing agent such as lanthanum chloride is often added to the samples. nemi.govnemi.gov

Table 2: Comparison of ICP-MS and AAS for Ce/Mg Analysis

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Atomic Absorption Spectroscopy (AAS)
Principle Ionization in argon plasma followed by mass separation. springernature.comanu.edu.auAbsorption of light by ground-state atoms in a flame. analytik-jena.com
Sensitivity Very high (ppb to ppt). msu.eduModerate (ppm to ppb).
Detection Multi-elemental analysis is standard. springernature.comPrimarily single-element analysis.
Interferences Primarily isobaric (ions of different elements with the same mass) and polyatomic interferences. msu.eduPrimarily chemical (e.g., formation of stable compounds in the flame) and spectral interferences. nemi.gov
Primary Use Ultra-trace analysis, isotopic analysis, and screening for a wide range of impurities.Routine quantification of specific elements like magnesium at moderate concentrations. nemi.govnih.gov

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) for Thermal Behavior

The thermal stability and decomposition pathway of hydrated salts like cerium magnesium nitrate (B79036) are effectively studied using thermoanalytical techniques such as Differential Thermal Analysis (DTA) and Thermogravimetry (TG). These methods are often used simultaneously (TG-DTA) to provide comprehensive information. uni-siegen.de

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature under a controlled atmosphere. uni-siegen.deabo.fi A TG curve provides quantitative information about processes involving mass loss, such as dehydration and decomposition. uni-siegen.de

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.deabo.fi A DTA curve reveals thermal events like melting, crystallization, and decomposition, which manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks. uni-siegen.de

For cerium magnesium nitrate hydrate (B1144303) (Ce₂Mg₃(NO₃)₁₂·24H₂O), heating leads to a multi-step decomposition process. nist.gov Initially, the 24 water molecules of hydration are lost in overlapping steps, indicated by significant mass loss on the TG curve and corresponding endothermic peaks on the DTA curve. researchgate.net Following dehydration, the anhydrous salt decomposes. The decomposition of anhydrous cerium(III) nitrate is a redox reaction that yields cerium(IV) oxide (CeO₂). researchgate.netsemanticscholar.org The entire process is complete at temperatures below 500 °C, leaving a mixture of metal oxides as the final residue. researchgate.net

Table 3: Generalized Thermal Decomposition Stages for Hydrated Cerium Magnesium Nitrate

Temperature Range (°C)ProcessTG ObservationDTA Observation
~50 - 220DehydrationMajor mass loss corresponding to the removal of water of hydration. researchgate.netSeries of endothermic peaks. researchgate.net
~220 - 450Decomposition of NitratesFurther mass loss due to the release of nitrogen oxides. researchgate.netComplex endothermic and/or exothermic peaks related to decomposition.
> 450Final Product FormationStable mass, indicating the formation of the final oxide residue. researchgate.netNo significant thermal events.

Note: Specific temperatures can vary depending on factors such as heating rate and atmosphere.

Neutron Diffraction for Hydrogen Atom Localization

While X-ray diffraction is a powerful tool for determining the positions of heavy atoms in a crystal lattice, it is less effective for locating light atoms like hydrogen. Neutron diffraction is the superior technique for this purpose. wikipedia.org Neutrons are scattered by atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number. Hydrogen (and its isotope deuterium) has a significant scattering cross-section, making it readily detectable by neutron diffraction. wikipedia.org

In the context of hydrated salts like cerium magnesium nitrate, neutron diffraction can precisely determine the positions of the hydrogen atoms in the water molecules within the crystal structure. This information is crucial for understanding the extensive network of hydrogen bonds that stabilizes the crystal lattice.

A neutron diffraction study on the isostructural compound lanthanum magnesium nitrate (La₂Mg₃(NO₃)₁₂·24H₂O) revealed the exact positions of the non-hydrogen atoms and provided a detailed hydrogen-bonding scheme. osti.gov The study showed that the water molecules are involved in a complex network where hydrogen atoms form bonds with the oxygen atoms of the nitrate groups and other water molecules. osti.gov Given the structural similarity, these findings provide a strong model for the hydrogen bonding in cerium magnesium nitrate, elucidating how the 24 water molecules are integrated into the crystal structure and interact with the cerium, magnesium, and nitrate ions.

Interactions with Other Chemical Systems and Environmental Considerations

Role in Complexation within Environmental Matrices

The environmental behavior of Nitric acid, cerium(3+) magnesium salt is governed by the individual chemistries of its constituent ions: cerium(III) (Ce³⁺), magnesium (Mg²⁺), and nitrate (B79036) (NO₃⁻). Upon dissolution in environmental matrices such as soil and water, the salt dissociates, and each ion interacts independently with the surrounding components.

Cerium(III) Ion: As a rare earth element (REE), cerium's environmental mobility and complexation are significantly influenced by pH, the presence of organic matter, and inorganic anions. In soil and aquatic systems, Ce(III) does not typically remain as a free ion. It exhibits a strong tendency to adsorb onto soil components, a process that can be described as chemical adsorption. nih.gov Studies on cerium's behavior in different soil types have shown that adsorption equilibrium is reached within a few hours, with the highest adsorption occurring at a pH between 5 and 6. nih.gov The presence of humic acids, a major component of soil organic matter, leads to the formation of stable Ce(III)-humate complexes, which can influence cerium's bioavailability and transport. nih.govcore.ac.uk The formation of these complexes can prevent the oxidative scavenging of Ce(III) to the less mobile Ce(IV) state. core.ac.uk The interaction of Ce(III) is also significant with inorganic components like manganese and iron oxyhydroxides, which can act as surfaces for adsorption and potential oxidation. core.ac.uknih.gov

Magnesium Ion: Magnesium is an essential macronutrient naturally abundant in the environment. In soils, Mg²⁺ exists in the soil solution, is held on the exchange sites of clay minerals and organic matter, and is a constituent of primary and secondary minerals. nih.gov Its complexation in environmental matrices is primarily with organic ligands, such as those found in dissolved organic matter. researchgate.netresearchgate.netnih.gov The Mg²⁺ ion can form complexes with various functional groups in organic molecules, which affects its mobility and bioavailability to plants and microorganisms. nih.govnih.gov

Nitrate Ion: The nitrate ion is highly mobile in most soil and water systems due to its negative charge, which prevents significant adsorption onto negatively charged soil colloids. researchgate.net Its primary fate in the environment is either uptake by plants and microorganisms or leaching into groundwater. researchgate.netcopernicus.org Under anaerobic (oxygen-deficient) conditions, nitrate can undergo microbial denitrification, where it is converted into various nitrogen gases (N₂O, N₂) and returned to the atmosphere. encyclopedie-environnement.org The high solubility and mobility of nitrate mean it can be transported over long distances in aquatic systems, potentially contributing to issues like eutrophication in surface waters. encyclopedie-environnement.orgnih.gov

Table 1: Environmental Interactions of Constituent Ions
IonPrimary Environmental InteractionsGoverning FactorsKey Processes
Cerium(III) (Ce³⁺)Strongly adsorbs to soil particles and organic matter.pH, organic matter content, presence of Fe/Mn oxides.Adsorption, complexation with humic acids, potential redox transformation.
Magnesium (Mg²⁺)Exists in soil solution, on exchange sites, and in minerals.Soil pH, cation exchange capacity, presence of organic ligands.Ion exchange, complexation with dissolved organic matter, plant uptake.
Nitrate (NO₃⁻)Highly mobile in soil and water.Water flow, microbial activity, oxygen levels.Leaching, plant uptake, denitrification.

Interplay with Biological Systems (e.g., rare earth element uptake, Ce-chlorophyll formation mechanisms)

The ions from this compound interact with biological systems in distinct ways, with cerium uptake and its effects being a subject of significant research, particularly in plants.

Rare Earth Element Uptake (Cerium): Plants can absorb cerium from the soil through their root systems. researchgate.netmdpi.com The rate of uptake is generally much higher in the roots than the translocation rate to the shoots, leading to an accumulation of cerium in root tissues. researchgate.netipbeja.pt Studies on various plant species, including Arabidopsis thaliana and duckweed (Lemna minor), have shown that Ce³⁺ is primarily taken up by the roots and can be transported to the fronds or shoots via transpiration. researchgate.netmdpi.com The distribution within the plant tissues indicates that roots are the main site of cerium accumulation. mdpi.com The effects of cerium on plants are dose-dependent, exhibiting a hormesis effect where low concentrations can be stimulatory to growth and chlorophyll (B73375) content, while higher concentrations induce toxicity. nih.govresearchgate.net

Ce-chlorophyll Formation Mechanisms: Magnesium is the central atom in the chlorophyll molecule, essential for its structure and function in photosynthesis. longdom.org Research has shown that under conditions of magnesium deficiency, the presence of cerium can alleviate the inhibition of chlorophyll biosynthesis in plants like maize. nih.gov This suggests that cerium may be able to partially substitute for the role of magnesium in chlorophyll formation and function. nih.govnih.gov While the exact mechanism is not fully elucidated, cerium addition has been observed to increase the content of chlorophyll precursors and promote the series of transformations leading to the final chlorophyll molecule. nih.gov This is a notable interaction, as the replacement of the central metal ion in a chlorophyll molecule is typically detrimental to its function. stackexchange.com The ability of Ce³⁺ to potentially fulfill some of the functions of Mg²⁺ in this context highlights a unique interplay between this rare earth element and the fundamental biological process of photosynthesis.

Table 2: Cerium Interaction with Plant Systems
AspectObservationMechanism/Effect
Uptake & Translocation Absorbed by roots, with limited translocation to shoots. researchgate.netipbeja.ptAccumulates primarily in root tissues; transport to shoots occurs via transpiration stream. mdpi.com
Effect on Growth Dose-dependent (hormesis): stimulatory at low concentrations, toxic at high concentrations. nih.govresearchgate.netHigh concentrations can inhibit root elongation and decrease biomass. researchgate.net
Chlorophyll Interaction Can relieve inhibition of chlorophyll synthesis during magnesium deficiency. nih.govSuggests a potential partial substitution for magnesium's role in the chlorophyll biosynthesis pathway. nih.govnih.gov

Redox Chemistry and Ion Transfer Phenomena

The redox chemistry of this compound is dominated by the cerium ion, which can readily cycle between its +3 and +4 oxidation states (Ce³⁺/Ce⁴⁺). This redox couple is a potent oxidizing agent and its behavior is central to many applications.

Redox Chemistry: The standard redox potential of the Ce⁴⁺/Ce³⁺ couple is high (e.g., E₀ = 1.62 V in nitric acid), making Ce(IV) a strong oxidant. koreascience.kr The kinetics of the Ce(III)/Ce(IV) redox reaction are highly dependent on the medium. In nitric acid, the reaction is considered more reversible compared to other acids like sulfuric acid. soton.ac.uk Studies using cyclic voltammetry in nitric acid show that as the acid concentration increases (from 1 to 6 M), the kinetics of the Ce(III)/Ce(IV) couple become more rapid. researchgate.net A high proton concentration is favorable for the electron transfer, leading to a higher yield of Ce(IV) during electrochemical oxidation. koreascience.krresearchgate.net The formal potential of the redox reaction in nitric acid is not significantly affected by the concentration of nitrate or protons, suggesting a similar number of nitrate ligands are present in both the oxidized and reduced cerium ions. soton.ac.uk

Table 3: Redox Properties of the Ce(III)/Ce(IV) Couple in Nitric Acid
ParameterDescriptionInfluencing Factors
Redox Potential High positive potential (E₀ ≈ 1.62 V), indicating strong oxidizing power of Ce(IV). koreascience.krRelatively independent of nitric acid and nitrate concentration. soton.ac.uk
Reaction Kinetics More reversible in nitric acid than in sulfuric acid. soton.ac.uk Kinetics become more rapid with increasing nitric acid concentration. researchgate.netProton concentration (favorable at high concentrations). researchgate.net
Charge Transfer Mechanism Involves both electron transfer and changes in the ion's coordination sphere. nih.govLigand exchange with solvent and anions in solution. nih.gov

Future Directions in Nitric Acid, Cerium 3+ Magnesium Salt Research

Exploration of Novel Synthetic Pathways

Traditional synthesis of cerium magnesium nitrate (B79036) hydrate (B1144303) involves crystallization from an aqueous solution containing stoichiometric amounts of cerous nitrate and magnesium nitrate. aip.org Future research is expected to move beyond this conventional method to explore more sophisticated synthetic pathways that offer greater control over the material's properties.

Novel approaches could include:

Wet Chemical Methods: Techniques such as co-precipitation, adapted from the synthesis of cerium-doped magnesium oxide nanoparticles, could be explored. nih.gov By controlling parameters like pH and precursor concentration, it may be possible to produce nanocrystalline forms of cerium magnesium nitrate with unique properties. nih.govnih.gov

Hydrothermal Synthesis: This method, utilized for creating various cerium-based nanostructures, could allow for the synthesis of the compound under controlled temperature and pressure, potentially leading to different crystalline phases or morphologies with enhanced stability. nih.gov

Sol-Gel Processes: Investigating sol-gel routes could enable the creation of amorphous or glassy forms of the material, or its incorporation into composite materials and thin films, opening avenues for new optical or catalytic applications.

These advanced synthetic routes offer the potential to produce materials with controlled particle sizes, morphologies, and defect structures, which are crucial for tailoring their physical and chemical properties.

Advanced Spectroscopic and Structural Probes

The crystal structure of cerium magnesium nitrate hydrate has been well-characterized using single-crystal X-ray diffraction, revealing a rhombohedral system with the space group R3. aip.orgaip.org The structure consists of Ce³⁺ ions surrounded by 12 oxygen atoms from nitrate groups, and Mg²⁺ ions coordinated with six water molecules in an octahedral arrangement. aip.orgaip.org

While the fundamental structure is known, future research will likely employ a suite of advanced analytical techniques to gain deeper insights:

Synchrotron X-ray and Neutron Diffraction: These techniques can provide higher-resolution data on atomic positions, including the precise locations of hydrogen atoms involved in hydrogen bonding, and how the structure changes under different temperatures and pressures. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS can probe the local electronic structure and oxidation state of the cerium ions, which is critical for understanding the material's magnetic and potential catalytic properties. nih.gov

Vibrational Spectroscopy: Advanced Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to study the vibrational modes of the nitrate ions and water molecules. nih.gov This can reveal details about the coordination environment of the metal ions and the strength of hydrogen bonding within the crystal lattice. nih.govstaffs.ac.uk

These probes will allow for a more dynamic understanding of the structure-property relationships in cerium magnesium nitrate.

Development of Next-Generation Computational Models

Early theoretical work on cerium magnesium nitrate focused on quantum-mechanical calculations to determine the ground-state energy of the spin system, treating it as a collection of spins coupled by dipole-dipole forces. aps.org These models confirmed an antiferromagnetic ground state, though it was found to be very close in energy to a ferromagnetic state. aps.org Subsequent models have also treated the compound's behavior in an external magnetic field quantum mechanically. aps.org

Future computational efforts are expected to become significantly more sophisticated:

First-Principles Calculations: Using Density Functional Theory (DFT), researchers can build models to predict electronic band structures, spectroscopic properties, and surface chemistry with high accuracy. This can help in understanding the origin of its magnetic anisotropy and predicting its behavior in novel applications.

Multi-scale Modeling: Combining quantum mechanical calculations for the electronic level with classical or physicochemical models for larger-scale phenomena could predict material properties like thermal conductivity, degradation pathways, or interactions with other molecules. arxiv.orgresearchgate.net

Integrated Circuit Modeling: For quantum applications, computational frameworks that integrate classical microwave analysis with circuit quantization can be used to model the behavior of the material when incorporated into devices like superconducting circuits. arxiv.org

These next-generation models will be crucial for designing new experiments and guiding the synthesis of materials with tailored quantum and catalytic properties.

Tailoring Material Properties through Controlled Synthesis

A key future direction is the deliberate manipulation of the material's properties by fine-tuning the synthesis process. Research on related materials has shown that properties can be significantly altered through controlled synthesis. For example, in cerium-doped magnesium oxide nanoparticles, the particle size can be decreased by modifying the synthesis parameters. nih.gov Similarly, the concentration of precursors in hydrothermal synthesis can alter the shape of cerium oxide nanoparticles from spherical to rods or cubes. nih.gov

For cerium magnesium nitrate, this could involve:

Doping and Substitution: Introducing other lanthanide ions in place of cerium or other divalent metals (like zinc or nickel) for magnesium could systematically alter the magnetic interactions, crystal field environment, and, consequently, the material's low-temperature magnetic behavior. aip.orgelsevierpure.com

Control of Hydration: The 24 water molecules in the crystal structure play a significant role in determining the lattice parameters and coordinating with the magnesium ions. aip.org Developing synthetic methods to control the level of hydration could be a pathway to new structural phases with different properties.

Nanostructuring: As mentioned in Section 12.1, creating nanostructured forms of the compound could lead to quantum confinement effects or a higher surface area, which would be particularly relevant for catalytic applications.

The ability to tailor properties like corrosion resistance, thermal stability, and mechanical strength, as demonstrated in magnesium-cerium alloys, could be translated to this compound through compositional control. samaterials.com

Expanding Applications in Quantum Technologies and Advanced Catalysis

While historically used for magnetic refrigeration, the unique properties of cerium magnesium nitrate make it a candidate for emerging high-technology applications. wikipedia.orgaps.org

Quantum Technologies: The compound's well-defined spin system and paramagnetic nature have made it a benchmark material in low-temperature physics and for experiments in nuclear orientation. wikipedia.orgaps.org Future research could explore its use in quantum information science. The Ce³⁺ ions act as isolated spin-1/2 systems at low temperatures, which could potentially serve as qubits. aps.org Research into related magnesium-based materials, such as magnesium oxide and magnesium-coated tantalum, for hosting qubits and improving coherence times, suggests that magnesium-containing crystal lattices can provide favorable environments for quantum applications. bnl.govnewswise.comuchicago.edu The development of advanced computational models will be essential to evaluate its potential and design hybrid quantum systems. aps.org

Advanced Catalysis: The catalytic potential of cerium compounds is well-established, primarily due to the reversible Ce³⁺/Ce⁴⁺ redox couple that facilitates oxygen storage and release. nih.govmdpi.com While cerium magnesium nitrate is a Ce³⁺ salt, its potential to act as a catalyst precursor or as a catalyst itself is an unexplored frontier. Research could focus on using it to prepare highly dispersed ceria (CeO₂) catalysts on a magnesium oxide support. The presence of magnesium could modify the catalytic activity of the cerium centers. Future studies might investigate its performance in reactions such as CO oxidation or the selective catalytic reduction (SCR) of nitrogen oxides, where cerium-based catalysts have shown significant promise. researchgate.netosti.gov

Q & A

Q. How can contradictions in spectroscopic data (e.g., overlapping Ce³+/Mg²+ signals) be resolved?

  • Methodological Answer : Employ multivariate analysis (e.g., PCA) on FT-IR/XRD datasets. Use Ce L₃-edge EXAFS to distinguish Ce-O and Mg-O bond lengths. Cross-validate with neutron diffraction for light-element resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.